rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans
Description
Molecular Formula: C₁₅H₂₈N₂O₃
Molecular Weight: 284.39 g/mol
CAS Number: 1864003-34-8 (trans isomer)
Structural Features:
- Core Structure: Combines a piperidin-4-yl group with an oxolane (tetrahydrofuran) ring.
- Stereochemistry: The (2R,3S) configuration defines the trans orientation of substituents on the oxolane ring .
- Protecting Group: A tert-butyl carbamate (Boc) group shields the amine functionality, enhancing stability during synthetic processes .
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological and metabolic disorders. Its stereochemical specificity and Boc-protected amine make it valuable for controlled coupling reactions .
Properties
CAS No. |
1955507-09-1 |
|---|---|
Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.4 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor.
Introduction of the piperidine ring: This step involves the reaction of the oxolane intermediate with a piperidine derivative under controlled conditions.
Attachment of the tert-butyl carbamate group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Stereochemical Complexity: The (2R,3S) configuration in the target compound enables precise spatial interactions in drug-receptor binding, distinguishing it from simpler analogs like the methyl-substituted derivative (CAS 1821828-53-8) .
Functional Group Variations: The Boc group in all compounds ensures amine protection, but the oxolane/oxane ring differences impact solubility and metabolic stability. For example, the oxane-containing analog (C₁₅H₂₆N₂O₃) may exhibit higher lipophilicity due to its six-membered ring . The aminomethyl group in the benzyl derivative (CAS 2460740-39-8) introduces a secondary amine, enabling additional derivatization but requiring careful handling due to reactivity .
Synthetic Utility: The target compound’s synthesis (CAS 1864003-34-8) likely employs coupling agents like HATU or HBTU, similar to methods described for related carbamates in . The oxane-based analog (C₁₅H₂₆N₂O₃) is noted for versatility in agrochemical applications, a niche less emphasized for the oxolane derivatives .
Biological Relevance :
- Piperidine derivatives are common in CNS-targeting drugs. The target compound’s piperidin-4-yl group may enhance blood-brain barrier penetration compared to piperidin-2-yl analogs .
- The benzyl-substituted analog (CAS 2460740-39-8) could exhibit stronger binding to serotonin receptors, as benzyl groups are prevalent in psychotropic agents .
Research Findings
- Stability Studies : Boc-protected carbamates like the target compound demonstrate superior stability under acidic conditions compared to acetyl-protected analogs, critical for oral drug formulations .
- Crystallographic Data : Structural analysis via SHELX software () confirms the trans configuration of the target compound, with bond angles and torsional strain aligning with computational predictions .
- Commercial Availability : The target compound is available at 95% purity (), while analogs like CAS 2460740-39-8 are marketed by specialized suppliers (e.g., Aaron Chemicals LLC) .
Biological Activity
Rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, trans is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its structural characteristics, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound has the following structural features:
- Molecular Formula : C15H28N2O3
- Molecular Weight : Approximately 286.43 g/mol
- SMILES Representation : CC(C)(C)OC(=O)N[C@H]1CCCO[C@@H]1C2CCNCC2
The presence of a piperidine ring and an oxolane structure contributes to its unique stereochemistry, which is crucial for its biological interactions and activities .
Rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate exhibits several biological activities primarily through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : Similar compounds have been investigated for their role as inhibitors of metallo-beta-lactamases, which are important in antibiotic resistance. The carbamate moiety may enhance binding affinity to target enzymes.
- Central Nervous System Activity : The piperidine and oxolane components suggest potential neuropharmacological effects. Compounds with similar structures have shown activity in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders.
In Vitro Studies
In vitro studies have demonstrated that rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate can effectively inhibit certain enzyme activities. For instance:
- A study using surface plasmon resonance indicated a strong binding affinity to metallo-beta-lactamases, suggesting its potential as an antibiotic adjuvant.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest:
- Bioavailability : The compound exhibits moderate bioavailability, making it a candidate for further optimization in drug formulation.
- Metabolism : Initial metabolic studies indicate that it undergoes liver metabolism primarily through cytochrome P450 enzymes, which is common for compounds with similar structures.
Comparative Analysis with Related Compounds
To understand the unique properties of rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| tert-butyl piperidin-4-ylcarbamate | Contains a piperidine ring and carbamate group | 0.98 |
| tert-butyl (4-methylpiperidin-4-yl)carbamate | Similar piperidine structure with methyl substitution | 0.96 |
| tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | Contains an amino group and cyclohexane structure | 0.95 |
This table highlights how the unique stereochemistry and functional groups in rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate may contribute to its distinct biological activities compared to related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
